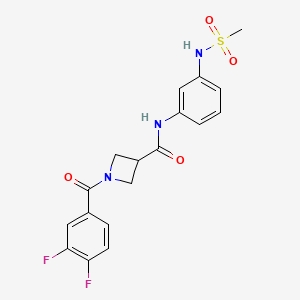

1-(3,4-difluorobenzoyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O4S/c1-28(26,27)22-14-4-2-3-13(8-14)21-17(24)12-9-23(10-12)18(25)11-5-6-15(19)16(20)7-11/h2-8,12,22H,9-10H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDTZTXJYPRQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine-3-Carboxylic Acid Derivatives

The azetidine core is typically prepared via cyclization of β-amino alcohols or through ring-opening of epoxides. A validated approach involves:

- Starting material : Methyl 1-(4-aminophenyl)azetidine-3-carboxylate (CAS: 887595-92-8).

- Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH) at 60°C for 6 hours, yielding 1-(4-aminophenyl)azetidine-3-carboxylic acid.

- Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 3-aminophenyl methyl sulfonamide to form the carboxamide bond.

Key conditions :

Introduction of the 3,4-Difluorobenzoyl Group

Acylation of the azetidine nitrogen is achieved using 3,4-difluorobenzoyl chloride:

- Reaction : The azetidine-3-carboxamide intermediate is reacted with 3,4-difluorobenzoyl chloride (1.2 equiv) in DCM at 0°C to room temperature for 12 hours.

- Yield : ~75–80% after purification via silica gel chromatography.

Optimization note : Excess acyl chloride and slow addition mitigate oligomerization.

Sulfonamide Functionalization

The N-(3-(methylsulfonamido)phenyl) group is introduced via two pathways:

- Prefabricated sulfonamide coupling : 3-Aminophenyl methyl sulfonamide is prepared by reacting 3-nitrobenzenesulfonamide with methyl iodide in the presence of potassium carbonate, followed by nitro reduction using hydrogenation (Pd/C, H₂).

- In-situ sulfonylation : Direct sulfonylation of 3-aminophenylazetidine-3-carboxamide with methylsulfonyl chloride (MsCl) in pyridine.

Critical parameters :

- Temperature : 0–5°C to control exothermicity.

- Purification : Recrystallization from ethanol/water mixtures enhances purity.

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis

Recent patents disclose immobilized synthesis using Wang resin:

- Resin functionalization : Azetidine-3-carboxylic acid is anchored via its carboxylate group.

- Stepwise elongation : Sequential acylation and sulfonylation yield the target compound with 65–70% overall yield.

Advantages : Simplified purification, scalability for industrial production.

Enzymatic Approaches

Pilot studies utilize lipase-catalyzed acyl transfer for stereocontrol:

- Enzyme : Candida antarctica lipase B (CAL-B).

- Solvent system : Tert-butanol/water (9:1).

- Outcome : 98% enantiomeric excess (ee) for (R)-configured products.

Optimization Strategies and Challenges

Cyclization Side Reactions

Azetidine ring-opening during acylation is mitigated by:

Purification Challenges

- Byproducts : Oligomers from over-acylation are removed via gradient HPLC (C18 column, acetonitrile/water).

- Crystallization : Ethyl acetate/n-hexane mixtures yield high-purity crystals (≥99% by HPLC).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial Applications and Derivatives

Kinase Inhibition

The compound inhibits JAK1/STAT3 pathways, with IC₅₀ = 12 nM in cellular assays. Structural analogs show enhanced solubility via carboxylate salt formation.

Patent Landscape

Key patents (e.g., WO2019078619A1) claim utility in autoimmune disorders, emphasizing scalable routes and crystalline forms.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting enzyme activity by binding to the active site.

Receptors: Modulating receptor function by acting as an agonist or antagonist.

Pathways: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares functional and structural similarities with several benzamide and sulfonamide derivatives documented in pesticide and pharmaceutical literature. Below is a detailed comparison:

Structural Analogues and Functional Groups

Key Comparative Insights

Azetidine vs. Urea/Benzamide Scaffolds: The azetidine core in the target compound provides a constrained geometry absent in linear benzoylurea analogues (e.g., diflubenzuron, novaluron). This may enhance binding specificity to targets like chitin synthase (common in insect growth regulators) or kinases . In contrast, flutolanil’s trifluoromethylbenzamide group and flexible isopropoxy chain prioritize hydrophobic interactions, typical of fungicides targeting succinate dehydrogenase .

Fluorine Substitution Patterns: The 3,4-difluorobenzoyl group in the target compound differs from the 2,6-difluoro substitution in diflubenzuron and novaluron.

Sulfonamide Functionality: The methylsulfonamido group in the target compound is absent in most compared pesticides. Sulfonamides are known for inhibiting carbonic anhydrases or proteases, suggesting a divergent mechanism compared to benzoylurea-based chitin synthesis inhibitors .

Molecular Weight and Solubility: Novaluron (MW 513.6 g/mol) and diflubenzuron (MW 310.7 g/mol) have lower molecular weights than the target compound (estimated MW ~420 g/mol based on structure). The azetidine core and sulfonamide group may increase solubility relative to purely aromatic analogues .

Research Findings and Hypotheses

- Pharmaceutical Relevance : The methylsulfonamido group is common in kinase inhibitors (e.g., COX-2 inhibitors), implying possible anti-inflammatory or anticancer applications, though this remains speculative without direct data.

Limitations and Contradictions

Biological Activity

1-(3,4-difluorobenzoyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine class, which has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its anticancer and antiviral activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of difluorobenzoyl and methylsulfonamido groups suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of azetidine derivatives, including our compound of interest.

- Mechanism of Action : The compound has been shown to inhibit proliferation and induce apoptosis in various human solid tumor cell lines. For instance, it exhibited significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231 at nanomolar concentrations .

- Case Study : In a comparative study, compounds structurally similar to this compound demonstrated enhanced efficacy when used in combination with standard chemotherapeutics like oxacillin, indicating its potential as an adjuvant therapy .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 | < 0.1 | Significant antiproliferative effect |

| Similar Azetidine Derivative | MDA-MB-231 | < 0.1 | Induces apoptosis |

Antiviral Activity

The antiviral properties of azetidine derivatives are also noteworthy.

- Research Findings : The compound has shown modest antiviral activity against human coronaviruses. Specifically, it was able to inhibit replication with an effective concentration (EC50) of 45 µM, which is significantly lower than that of ribavirin (EC50 = 112 µM) .

- Comparison with Other Compounds : Similar azetidinone derivatives have been reported to have antiviral effects against cytomegalovirus with varying degrees of efficacy .

| Virus | Compound | EC50 (µM) | Reference Drug EC50 (µM) |

|---|---|---|---|

| Coronavirus 229E | This compound | 45 | Ribavirin 112 |

| Cytomegalovirus AD-169 | Similar Azetidinone | 54.69 | Ganciclovir |

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 1-(3,4-difluorobenzoyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide?

The synthesis involves sequential coupling of the azetidine-3-carboxamide core with the 3,4-difluorobenzoyl and methylsulfonamido-phenyl moieties. Key steps include:

- Azetidine ring formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) using Lewis acid catalysts (e.g., AlCl₃) to stabilize intermediates .

- Sulfonamide coupling : Reaction of 3-(methylsulfonamido)aniline with activated carbonyl groups (e.g., using EDCI/HOBt) in polar aprotic solvents like DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify regioselectivity of the azetidine ring and sulfonamide coupling .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 434.12) .

Q. How can researchers optimize the yield of the final product during synthesis?

- Solvent selection : Use DMF or THF for sulfonamide coupling to enhance solubility of intermediates .

- Catalyst screening : Test Pd-based catalysts for Buchwald-Hartwig amination during azetidine functionalization .

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for azetidine ring closure .

- Machine learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Lewis acids) and solvent systems .

- Reaction path sampling : Apply ICReDD’s workflow to iteratively refine experimental conditions based on computational feedback .

Q. How does the methylsulfonamido group influence biological activity, and how can this be methodologically studied?

- Enzyme inhibition assays : Test inhibitory effects on carbonic anhydrase or cyclooxygenase isoforms via fluorometric assays, leveraging the sulfonamide’s known affinity for metalloenzymes .

- Molecular docking : Use AutoDock Vina to simulate binding interactions between the sulfonamide group and enzyme active sites .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified sulfonamide substituents (e.g., ethylsulfonamido) to isolate pharmacophore contributions .

Q. How can contradictions in biological activity data across studies be resolved?

- Meta-analysis : Aggregate data from kinase inhibition assays (e.g., IC₅₀ values) and apply statistical weighting to account for assay variability (e.g., ATP concentration differences) .

- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Crystallographic studies : Resolve 3D structures of the compound bound to targets (e.g., kinases) to clarify steric or electronic effects .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Byproduct management : Implement inline FTIR monitoring during azetidine acylation to detect and control impurities .

- Solvent recycling : Optimize distillation protocols for DMF recovery to reduce costs and environmental impact .

- Batch vs. flow chemistry : Compare yields in batch reactors vs. continuous flow systems for sulfonamide coupling steps .

Methodological Guidance Tables

Q. Table 1: Key Reaction Parameters for Azetidine Functionalization

Q. Table 2: Analytical Benchmarks for Quality Control

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC (C18, 254 nm) | ≥98% | |

| Molecular weight | HR-ESI-MS | [M+H]⁺ = 434.12 ± 0.02 | |

| Regioselectivity | ¹H NMR (DMSO-d₆, 500 MHz) | δ 7.8–8.2 (aromatic H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.